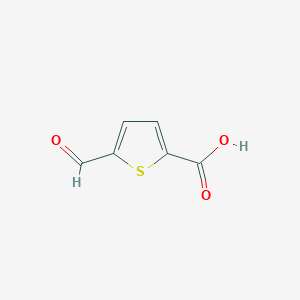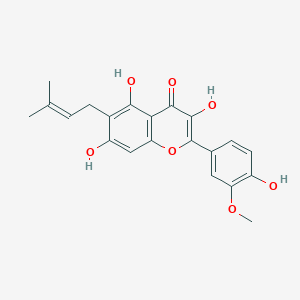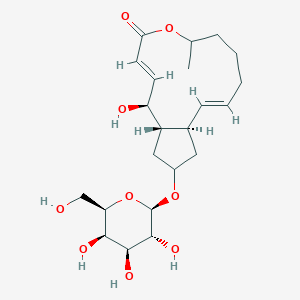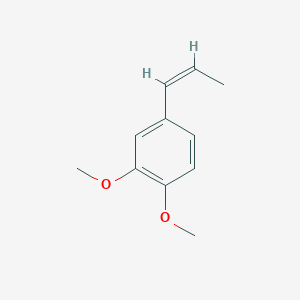
4-Methoxy-3-indolylmethyl glucosinolate
Übersicht
Beschreibung
4-Methoxy-3-indolylmethyl glucosinolate is an indolyl carbohydrate and an indolylmethylglucosinolic acid . It is a secondary metabolite found mainly in the Brassicaceae family of plants . It has been detected in a representative profile of members of the Brassicaceae, and in many species, it is the main glucosinolate present in young seedlings .
Synthesis Analysis
The synthesis of 4-Methoxy-3-indolylmethyl glucosinolate is influenced by mild osmotic stress conditions. The MKK9–MPK3/MPK6 cascade positively regulates the biosynthetic genes of this compound . The lack of MYB51, the transcription factor controlling biosynthetic genes responsible for synthesizing the indolic glucosinolates (IGSs) core structure, or CYP81F2, the enzyme catalyzing core structure modification to 4-Methoxy-3-indolylmethyl glucosinolate, significantly reduces its synthesis .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-indolylmethyl glucosinolate is composed of a thiohydroximate-O-sulfonate group linked to glucose, and an alkyl, aralkyl, or indolyl side chain . More than 200 side-groups have been identified and cited in the literature .Chemical Reactions Analysis
The glucosinolate contents, including 4-Methoxy-3-indolylmethyl glucosinolate, are significantly reduced after chopping and storage. This reduction is mainly mediated by the action of myrosinase, which hydrolyzes the glucosinolates .Physical And Chemical Properties Analysis
Glucosinolates, including 4-Methoxy-3-indolylmethyl glucosinolate, are sulfur-rich, anionic secondary metabolites . They are relatively stable in plant cells .Wissenschaftliche Forschungsanwendungen
Antioxidant Potential
4-Methoxyglucobrassicin has been found in extracts of Nasturtium officinale (Watercress) microshoot cultures . The antioxidant potential of these extracts was evaluated using various assays such as CUPRAC (CUPric Reducing Antioxidant Activity), FRAP (Ferric Reducing Ability of Plasma), and DPPH (1,1-diphenyl-2-picrylhydrazyl) .
Anti-inflammatory Activity
The same extracts were also tested for their anti-inflammatory activity based on the inhibition of 15-lipoxygenase, cyclooxygenase-1, cyclooxygenase-2 (COX-2), and phospholipase A2 . The results demonstrated significantly higher inhibition of COX-2 for in vitro cultured biomass compared with the herb extracts .
Antibacterial and Antifungal Potential
All the studied extracts showed almost similar antibacterial and antifungal potential . This suggests that 4-Methoxyglucobrassicin could play a role in the plant’s defense mechanisms against bacterial and fungal pathogens.
Influence of Environmental Factors
The content and components of Glucosinolates (GSLs), including 4-Methoxyglucobrassicin, in the Cruciferae are not only related to genotypes but also are influenced by environmental factors such as hormones, plant growth regulators, and mineral elements .
Response to Chemical Pollution
Research has shown that the levels of 4-Methoxyglucobrassicin significantly decrease in the leaves treated with CdCl2, a chemical pollutant . This indicates that the compound may play a role in the plant’s response to chemical stress.
Role in Glucosinolate Biosynthesis
4-Methoxyglucobrassicin is a part of the complex Glucosinolate (GSL) biosynthesis pathway, which consists of three stages: side chain extension, core structure formation, and secondary modification .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAGSABLXRZUSE-KYKLFQSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyglucobrassicin | |
CAS RN |
83327-21-3 | |
| Record name | 4-Methoxy-3-indolylmethyl glucosinolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-methoxy-3-indolylmethyl glucosinolate in Brassica vegetables?
A: 4-Methoxy-3-indolylmethyl glucosinolate, also known as 4-methoxy-glucobrassicin, is a type of glucosinolate found in Brassica vegetables like cabbage and broccoli. [, , ] These compounds are of significant interest due to their potential health benefits, particularly their suggested role in cancer prevention. [] Understanding their levels and how processing affects them is crucial for maximizing their potential health impact.
Q2: How do processing methods like chopping and storage influence 4-methoxy-3-indolylmethyl glucosinolate levels in Brassica vegetables?
A: Interestingly, chopping Brassica vegetables can lead to an unexpected increase in 4-methoxy-3-indolylmethyl glucosinolate levels. Studies have shown a 15-fold increase in 4-methoxy-3-indolylmethyl glucosinolate in chopped white cabbage after 48 hours of storage. [] This phenomenon might be linked to a stress response triggered by chopping, mimicking pest damage, and leading to increased production of certain glucosinolates. []
Q3: What analytical techniques are employed to identify and quantify 4-methoxy-3-indolylmethyl glucosinolate in Brassica vegetables?
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique used to identify and quantify specific glucosinolates, including 4-methoxy-3-indolylmethyl glucosinolate, within complex plant matrices like Brassica vegetables. [] This method allows for accurate measurement of individual glucosinolates, contributing to a deeper understanding of their distribution and variations influenced by factors like cultivar and processing techniques.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)


